Amicoumacin C -

Amicoumacin C

Catalog Number: EVT-13540061
CAS Number:
Molecular Formula: C20H26N2O7
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amicoumacin C is a natural product found in Bacillus subtilis with data available.
Source

Amicoumacin C is primarily sourced from various Bacillus species, which are commonly found in soil and marine environments. These bacteria not only produce Amicoumacin C but also contribute to the development of probiotics that can enhance gastrointestinal health and combat pathogenic infections in aquaculture settings .

Classification

Amicoumacin C is classified as an antibiotic and falls within the category of ribosome-targeting antibiotics. It is structurally related to other amicoumacins, such as Amicoumacin A, which have been extensively studied for their mechanism of action and therapeutic potential .

Synthesis Analysis

Methods

The synthesis of Amicoumacin C involves fermentation processes utilizing Bacillus strains. The production typically requires specific growth conditions, including nutrient-rich media supplemented with appropriate carbon and nitrogen sources.

Technical Details

The purification of Amicoumacin C from fermentation broths involves several chromatographic techniques. Initially, solid-phase extraction is performed, followed by reversed-phase high-performance liquid chromatography (HPLC) to isolate the compound. The process may include multiple steps of chromatography to achieve the desired purity level, with monitoring at specific wavelengths (e.g., 315 nm) for optimal detection .

Molecular Structure Analysis

Structure

Amicoumacin C features a complex molecular structure characterized by a unique arrangement of functional groups that contribute to its biological activity. The specific stereochemistry and functional groups are crucial for its interaction with bacterial ribosomes.

Data

While detailed structural data specific to Amicoumacin C may be less accessible than that for its analogs, studies have shown that related compounds like Amicoumacin A interact with conserved nucleotides in the ribosomal RNA, suggesting similar mechanisms may apply .

Chemical Reactions Analysis

Reactions

Amicoumacin C undergoes various chemical reactions typical of antibiotic compounds, including hydrolysis and interactions with ribosomal components. Its primary reaction mechanism involves binding to the ribosomal RNA, inhibiting protein synthesis.

Technical Details

The binding of Amicoumacin C to the ribosome stabilizes mRNA interactions and interferes with translocation during protein synthesis. This inhibition is critical for its antibacterial action against susceptible strains .

Mechanism of Action

Process

The mechanism of action of Amicoumacin C primarily revolves around its ability to bind to the bacterial ribosome, specifically targeting the 30S subunit. This interaction disrupts normal translation processes by preventing the ribosome from progressing along the mRNA strand.

Data

Research indicates that Amicoumacin C can inhibit protein synthesis at low concentrations, making it a potent antibacterial agent. The binding site has been mapped through structural studies, revealing interactions with key nucleotides in the ribosomal RNA that are essential for translation .

Physical and Chemical Properties Analysis

Physical Properties

Amicoumacin C is typically presented as a solid at room temperature and exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO). Its stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

The chemical properties include its ability to form hydrogen bonds with nucleotides in ribosomal RNA and its stability under various pH conditions. The compound's molecular weight and specific absorption characteristics are critical for analytical purposes during purification processes .

Applications

Scientific Uses

Amicoumacin C has significant applications in microbiology and pharmacology due to its antibacterial properties. It is being explored for use in:

  • Antibiotic therapies: Targeting Gram-positive bacterial infections.
  • Probiotics: Enhancing gut health through Bacillus strains that produce Amicoumacin.
  • Research: Investigating mechanisms of antibiotic resistance and developing new therapeutic strategies against resistant bacterial strains.

The ongoing research into Amicoumacin C underscores its potential as a valuable tool in combating bacterial infections and improving health outcomes through probiotic applications .

Introduction to Amicoumacin C in Natural Product Research

Historical Discovery and Taxonomic Origins in Bacillus spp.

Amicoumacin C, a bioactive dihydroisocoumarin derivative, was first isolated from Gram-positive bacteria within the genus Bacillus. Initial reports identified it from Bacillus pumilus strains in terrestrial environments during the early 1980s, where it was recognized for its anti-inflammatory and antimicrobial properties [3] [10]. Subsequent research revealed that diverse Bacillus subspecies, particularly marine-derived strains, produce Amicoumacin C. For example, Bacillus subtilis strain 1779, isolated from the Red Sea, yielded this compound alongside analogs like Amicoumacins A and B [6] [7]. Modern discovery approaches, such as MS/MS-based molecular networking, enabled targeted isolation from previously studied strains like Bacillus subtilis PJS (from China’s Taklamakan Desert), leading to the identification of new derivatives (e.g., hetiamacins E/F) and confirming the biosynthetic versatility of this taxonomic group [1].

Key Producing Strains and Habitats:

StrainOriginIsolation YearSignificance
Bacillus pumilusTerrestrial (Japan)1981First identification of amicoumacins
B. subtilis 1779Marine (Red Sea)2012Produced lipoamicoumacins and Amicoumacin C variants
B. subtilis PJSDesert (Taklamakan)2020Discovery guided by molecular networking

Classification Within the Dihydroisocoumarin Antibiotic Family

Amicoumacin C belongs to the dihydroisocoumarin core scaffold family, characterized by a 3,4-dihydro-8-hydroxy-isocoumarin unit linked to a polar, carbohydrate-like side chain via an amide bond. Its structure features:

  • An isopentyl group at C-3 of the dihydroisocoumarin ring.
  • A variable polyol-amino acid chain (in Amicoumacin C, this includes L-Asn, D-ribose, and glycerol) [3] [10].Structurally, it is differentiated from analogs like Amicoumacin A (which has a free carboxylic acid) and Amicoumacin B (lactonized form). It shares a biosynthetic relationship with AI-77-F, an unsaturated lactone formed upon deamination of Amicoumacin B [3] [6]. The compound also belongs to hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) metabolites, a hallmark of bioactive molecules from Bacillus [7].

Structural Comparison of Key Dihydroisocoumarins:

CompoundCore StructureSide Chain (R)Biological Activity
Amicoumacin CDihydroisocoumarinL-Asn-D-ribose-glycerolAntibacterial, moderate activity
Amicoumacin ADihydroisocoumarinL-Asn-D-ribose-glycerol-COOHPotent antibacterial/anti-inflammatory
AI-77-FUnsaturated lactoneNone (deamination product)Weaker bioactivity
Xenocoumacin-1DihydroisocoumarinSimilar to Amicoumacin ARibosome inhibition
Hetiamacin EDihydroisocoumarinModified alkyl chainActive against MRSA

Evolutionary Significance of Amicoumacins in Microbial Ecology

Amicoumacin C and its analogs serve as chemical mediators in microbial interactions, with roles in niche competition, symbiosis maintenance, and antibiotic resistance evolution:

  • Insect Pathogenesis: In Xenorhabdus bovienii (entomopathogenic bacteria), amicoumacin production is induced in Galleria mellonella hemolymph-mimetic media, suggesting a role in sterilizing insect cadavers for nematode symbiont development [2] [9].
  • Resistance Mechanisms: X. bovienii acetylates amicoumacins via the enzyme AmiS, converting active forms (e.g., Amicoumacin A) into inactive N-acetyl-amicoumacins. This biochemical modification acts as a self-resistance strategy without altering the ribosome target [2].
  • Dispersal and Selection: Passive dispersal of Bacillus spores through wind or water enables wide distribution of amicoumacin biosynthetic genes. High propagule pressure (frequency/size of dispersal events) increases the establishment of producer strains in ecological niches, influencing microbial community structure [9].
  • Gene Cluster Conservation: The ami biosynthetic cluster (≤47 kb) is highly conserved across Bacillus and Xenorhabdus, indicating evolutionary optimization for ecological functions like ribosomal inhibition [7] [10].

Ecological Functions of Amicoumacins in Producer Organisms:

Ecological RoleMechanismExample System
Antibiotic ShieldInhibition of competing Gram-positive bacteriaSoil Bacillus communities
Symbiosis MaintenanceSterilization of insect cadaverXenorhabdus-nematode symbiosis
Resistance AttenuationN-acetylation by self-protection enzymesXenorhabdus bovienii
Dispersal AdvantageSpore-mediated transfer of ami genesMarine-terrestrial Bacillus transfer

Amicoumacin C exemplifies how specialized metabolites evolve at the intersection of ecology, structural biochemistry, and horizontal gene transfer, providing a framework for understanding antibiotic function beyond human applications [3] [9] [10].

Properties

Product Name

Amicoumacin C

IUPAC Name

(2S)-2-[(2S,3S)-3-amino-5-oxooxolan-2-yl]-2-hydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]acetamide

Molecular Formula

C20H26N2O7

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H26N2O7/c1-9(2)6-12(22-19(26)17(25)18-11(21)8-15(24)29-18)14-7-10-4-3-5-13(23)16(10)20(27)28-14/h3-5,9,11-12,14,17-18,23,25H,6-8,21H2,1-2H3,(H,22,26)/t11-,12-,14-,17-,18-/m0/s1

InChI Key

HVZSDRPOEPOHHS-YKRRISCLSA-N

Canonical SMILES

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C3C(CC(=O)O3)N)O

Isomeric SMILES

CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@@H]3[C@H](CC(=O)O3)N)O

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